molecular formula C12H16N2O2 B7866044 Methyl 2-amino-5-(pyrrolidin-1-yl)benzoate

Methyl 2-amino-5-(pyrrolidin-1-yl)benzoate

Cat. No.: B7866044
M. Wt: 220.27 g/mol
InChI Key: RJUKZLNKTQDMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-5-(pyrrolidin-1-yl)benzoate is an organic compound that belongs to the class of benzoates It features a benzoate core substituted with an amino group at the 2-position and a pyrrolidinyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-(pyrrolidin-1-yl)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available methyl 2-amino-5-bromobenzoate.

    Substitution Reaction: The bromine atom at the 5-position is substituted with a pyrrolidinyl group through a nucleophilic substitution reaction. This step often employs pyrrolidine as the nucleophile and a suitable base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(pyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or nitric acid can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Nitro derivatives of the benzoate.

    Reduction: Alcohol derivatives.

    Substitution: Acylated or sulfonylated derivatives.

Scientific Research Applications

Methyl 2-amino-5-(pyrrolidin-1-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-bromobenzoate: Similar structure but with a bromine atom instead of a pyrrolidinyl group.

    Methyl 2-amino-5-(morpholin-1-yl)benzoate: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

Methyl 2-amino-5-(pyrrolidin-1-yl)benzoate is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s binding affinity to certain targets and improve its pharmacokinetic profile.

Properties

IUPAC Name

methyl 2-amino-5-pyrrolidin-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)10-8-9(4-5-11(10)13)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUKZLNKTQDMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N2CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.